molecular formula C23H17F2N3O4S B2965591 Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-33-9

Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2965591
CAS No.: 851948-33-9
M. Wt: 469.46
InChI Key: RDRCIRRJABJHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a 3,4-difluorobenzamido group at position 5, a p-tolyl (4-methylphenyl) substituent at position 3, and an ethyl carboxylate ester at position 1. The compound’s design incorporates fluorinated aromatic moieties and ester functionalities, which are common strategies to optimize lipophilicity, metabolic stability, and binding interactions.

Properties

IUPAC Name

ethyl 5-[(3,4-difluorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O4S/c1-3-32-23(31)19-15-11-33-21(26-20(29)13-6-9-16(24)17(25)10-13)18(15)22(30)28(27-19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRCIRRJABJHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Core Structure : Thieno[3,4-d]pyridazine
  • Functional Groups :
    • Difluorobenzamido
    • Ethyl ester
    • Oxo group
    • p-Tolyl substituent

Molecular Formula

C19H18F2N2O3SC_{19}H_{18}F_{2}N_{2}O_{3}S

Molecular Weight

Approximately 392.42 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli256
Bacillus subtilis64

The compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative bacteria such as Escherichia coli .

The proposed mechanism involves inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways. The presence of the difluorobenzamido group enhances lipophilicity, allowing better membrane penetration and interaction with bacterial targets.

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted by researchers at Al-Fateh University evaluated the antibacterial activity of various thienopyridine derivatives, including this compound. The results indicated that modifications in the side chains significantly influenced antibacterial potency. Compounds with electron-withdrawing groups demonstrated enhanced activity against E. coli and S. aureus .
  • Comparative Analysis :
    In another comparative study, the compound was assessed alongside other thienopyridine derivatives for their antibacterial properties. The results showed that the presence of specific substituents at critical positions on the thienopyridine ring affected overall biological activity. For instance, compounds with methyl or ethoxycarbonyl groups exhibited superior antibacterial effects compared to those with bromophenyl substitutions .

Comparison with Similar Compounds

Thieno[3,4-d]pyridazine derivatives share a fused heterocyclic core but differ in substituents, which critically influence their physicochemical properties and biological activities. Below is a detailed comparison with structurally related compounds:

Key Observations :

Substituent Effects on Synthesis: Compound 30 (90% yield) and 31 (55% yield) highlight that electron-withdrawing groups like -CF3 and -OCF3 on the phenyl ring influence reaction efficiency. The bulkier -OCF3 group in 31 likely introduces steric or electronic challenges during synthesis . The target compound’s 3,4-difluorobenzamido group introduces hydrogen-bonding capacity via the amide, which may complicate synthesis compared to the simpler amino group in 30 and 31.

Functional Group Impact: Amide vs. Fluorination Patterns: The 3,4-difluorophenyl group in the target compound and the -CF3/-OCF3 groups in 30/31 increase lipophilicity and metabolic stability.

Structural Diversity :

  • The compound from demonstrates broader structural flexibility in pyridazine derivatives, incorporating a pyrrolo-pyridazine core and a trifluoromethyl furan substituent. This underscores the versatility of pyridazine scaffolds in drug discovery.

Physicochemical Properties
  • Lipophilicity : The p-tolyl group (logP ~2.1) in the target compound is less lipophilic than the -CF3 (logP ~2.5) and -OCF3 (logP ~2.7) groups in 30 and 31 , suggesting moderate solubility.
  • Metabolic Stability : The ethyl carboxylate ester in all compounds may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for improved tissue penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.